Lycopene

Catalog No.
S585813
CAS No.
502-65-8
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycopene

CAS Number

502-65-8

Product Name

Lycopene

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-GYZMGTAESA-N

SMILES

Array

Synonyms

All trans Lycopene, all-trans-lycopene, LYC O MATO, LYC-O-MATO, LYCOMATO, lycopene, lycopene, (13-cis)-isomer, Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -, lycopene, (cis)-isomer, Pro Lycopene, Pro-Lycopene, prolycopene

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

The exact mass of the compound Lycopene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids. It belongs to the ontological category of acyclic carotene in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Lycopene is an acyclic tetraterpene hydrocarbon and a highly lipophilic carotenoid characterized by 11 conjugated double bonds. Unlike its close structural analog beta-carotene, lycopene lacks a beta-ionone ring and therefore exhibits zero provitamin A activity, making it strictly an antioxidant and non-retinoid signaling molecule[1]. From a procurement and formulation perspective, pure crystalline all-trans (all-E) lycopene is practically insoluble in water and highly susceptible to rapid oxidative and thermal degradation. Consequently, industrial and scientific material selection heavily prioritizes specialized delivery forms—such as lipid-dispersed oleoresins, cold-water dispersible microcapsules, and Z-isomer-enriched extracts—to ensure adequate shelf-life, micellar solubility, and reproducible bioavailability in downstream applications[2].

Substituting beta-carotene for lycopene fundamentally alters a product's biological mechanism; beta-carotene undergoes enzymatic cleavage into retinol, introducing the risk of hypervitaminosis A at high doses, whereas lycopene acts purely as a potent radical scavenger and singlet oxygen quencher without retinoid toxicity [1]. Furthermore, treating different physical forms of lycopene as generic equivalents leads to severe formulation failures. Substituting standard all-E-lycopene extracts for Z-isomer-rich (cis) formulations drastically reduces micellar solubility, cutting human intestinal absorption by up to 50% [2]. Similarly, utilizing unformulated crystalline lycopene instead of microencapsulated or antioxidant-stabilized oleoresins results in rapid oxidative degradation upon atmospheric exposure, destroying the active titer before the end of a standard commercial shelf-life [3].

Superior Singlet Oxygen Quenching vs. Beta-Carotene

When evaluating carotenoids for antioxidant formulations, lycopene demonstrates a significantly higher physical quenching rate constant for singlet oxygen compared to its closest structural analog, beta-carotene, and standard antioxidants like alpha-tocopherol[1]. This purely physical quenching mechanism allows lycopene to neutralize reactive oxygen species efficiently without being immediately consumed.

Evidence DimensionSinglet oxygen quenching rate constant (kq)
Target Compound Data31 × 10^9 M^-1 s^-1
Comparator Or BaselineBeta-carotene (14 × 10^9 M^-1 s^-1) and Alpha-tocopherol (0.3 × 10^9 M^-1 s^-1)
Quantified DifferenceLycopene quenches singlet oxygen ~2.2x faster than beta-carotene and ~100x faster than alpha-tocopherol.
ConditionsIn vitro physical quenching assay measured via 1270 nm photoemission.

Provides quantitative justification for selecting lycopene over beta-carotene in high-performance antioxidant formulations where maximum ROS neutralization is required without vitamin A conversion.

Isomer-Dependent Bioavailability: Z-Isomers vs. All-E-Isomers

Procurement of lycopene must account for isomeric distribution, as the naturally predominant all-trans (all-E) form is highly crystalline and poorly absorbed. Thermal processing or specific extraction methods that induce Z-isomerization (cis-isomers) significantly enhance solubility in bile acid micelles, leading to substantially higher human bioavailability compared to un-isomerized baselines [1].

Evidence DimensionHuman intestinal absorption / Bioavailability
Target Compound DataZ-isomer-rich tomato sauce (45% cis-isomers)
Comparator Or BaselineAll-E-isomer-rich tomato sauce (95% trans-isomers)
Quantified DifferenceThe Z-isomer-rich formulation was approximately 1.5 times more bioavailable in healthy human subjects.
ConditionsRandomized cross-over clinical trial evaluating serum lycopene responses after a 2-week washout period.

Dictates the selection of thermally processed oleoresins or Z-isomer-enriched extracts over raw crystalline all-E extracts to ensure physiological efficacy in dietary supplements.

Oxidative Degradation Mitigation via Microencapsulation

Because pure isolated lycopene is highly sensitive to oxygen, light, and heat, its industrial utility depends heavily on formulation. Microencapsulation techniques, such as complex coacervation in whey protein and acacia gum, significantly reduce the degradation rate constant by protecting the core material from surface oxidation, thereby extending the compound's half-life during storage [1].

Evidence DimensionDegradation half-life at 25 °C
Target Compound DataOptimized microencapsulated lycopene (8.11 days under accelerated stress)
Comparator Or BaselineSub-optimally encapsulated / surface-exposed lycopene (4.80 days)
Quantified DifferenceProper microencapsulation extends the degradation half-life by ~1.7x compared to formulations with high surface-exposed lycopene.
ConditionsStorage at 25 °C in dark conditions over 21 days.

Highlights the critical necessity of procuring properly coacervated or encapsulated forms to ensure manufacturing stability and commercial shelf-life.

High-Potency Non-Provitamin A Dietary Supplements

Because lycopene quenches singlet oxygen ~2.2x faster than beta-carotene without converting to retinol[1], it is the preferred carotenoid for high-dose antioxidant supplements where avoiding hypervitaminosis A is a strict requirement.

Aqueous-Dispersible Functional Food Colorants

Due to the extreme hydrophobicity and rapid oxidative degradation of pure crystalline lycopene, functional food and beverage manufacturers must utilize microencapsulated or emulsified oleoresin forms[2]. These specific procurement forms ensure uniform red-shade coloration and extended shelf-life in aqueous matrices.

Physiological and Prostate Research Models

In vivo models studying carotenoid tissue accumulation require Z-isomer-rich lycopene formulations. Since human and animal tissues preferentially accumulate cis-isomers (up to 90% in prostate tissue) over the all-E-isomers found in raw tomatoes [3], utilizing pre-isomerized extracts ensures the model accurately reflects physiological absorption and micellar solubility.

Physical Description

Solid

XLogP3

15.6

Exact Mass

536.438201786 Da

Monoisotopic Mass

536.438201786 Da

Heavy Atom Count

40

Appearance

Assay:≥98%A crystalline solid

Melting Point

175 °C

UNII

SB0N2N0WV6

Pharmacology

Lycopene is a linear, unsaturated hydrocarbon carotenoid, the major red pigment in fruits such as tomatoes, pink grapefruit, apricots, red oranges, watermelon, rosehips, and guava. As a class, carotenoids are pigment compounds found in photosynthetic organisms (plants, algae, and some types of fungus), and are chemically characterized by a large polyene chain containing 35-40 carbon atoms; some carotenoid polyene chains are terminated by two 6-carbon rings. In animals, carotenoids such as lycopene may possess antioxidant properties which may retard aging and many degenerative diseases. As an essential nutrient, lycopene is required in the animal diet. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Mechanism of Action

Serum and tissue lycopene levels have been inversely related to the risk of lung and prostate cancers. Lycopene functions as a very potent antioxidant, and it can trap singlet oxygen and reduce mutagenesis in the Ames test. Lycopene at physiological concentrations can inhibit human cancer cell growth by interfering with growth factor receptor signaling and cell cycle progression. Studies using human and animal cells identified connexin 43, a gene whose expression is upregulated by lycopene and which allows direct intercellular gap junctional communication (GJC). GJC is deficient in many human tumors and its restoration or upregulation is associated with decreased proliferation. The combination of low concentrations of lycopene with 1,25-dihydroxyvitamin D3 exhibits a synergistic effect on cell proliferation and differentiation, and an additive effect on cell cycle progression in the HL-60 promyelocytic leukemia cell line, suggesting some interaction at a nuclear or subcellular level.

Other CAS

502-65-8

Wikipedia

Lycopene

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Dates

Last modified: 08-15-2023
Story EN, Kopec RE, Schwartz SJ, Harris GK: An update on the health effects of tomato lycopene. Annu Rev Food Sci Technol. 2010;1:189-210. doi: 10.1146/annurev.food.102308.124120. [PMID:22129335]
Shi J, Le Maguer M: Lycopene in tomatoes: chemical and physical properties affected by food processing. Crit Rev Food Sci Nutr. 2000 Jan;40(1):1-42. [PMID:10674200]
Agarwal S, Rao AV: Tomato lycopene and its role in human health and chronic diseases. CMAJ. 2000 Sep 19;163(6):739-44. [PMID:11022591]

Explore Compound Types